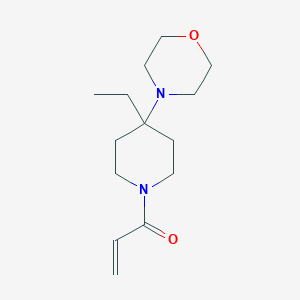
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one, also known as EPP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease.
In neuroscience, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been used as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a selective agonist of the α4β2 subtype of nAChRs, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been used to investigate the effects of nAChR activation on dopamine release in the striatum, a brain region involved in reward and motivation.
Mechanism of Action
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one acts as a selective agonist of the α4β2 subtype of nAChRs. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to increase the release of dopamine in the striatum, a brain region involved in reward and motivation.
Advantages and Limitations for Lab Experiments
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a selective agonist of the α4β2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is also a small molecule, which makes it easy to synthesize and modify for use in drug discovery.
However, there are also limitations to using 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one in lab experiments. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has a relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one. One potential application is in the development of drugs for the treatment of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Further research could investigate the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Alzheimer's disease therapeutics.
Another potential application is in the development of drugs for the treatment of Parkinson's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease. Further research could investigate the mechanisms underlying this effect and the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Parkinson's disease therapeutics.
Overall, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a promising compound for scientific research with potential applications in various fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-ethyl-4-morpholin-4-ylpiperidin-1-amine with acryloyl chloride in the presence of a base. This reaction results in the formation of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
properties
IUPAC Name |
1-(4-ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-13(17)15-7-5-14(4-2,6-8-15)16-9-11-18-12-10-16/h3H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAOCNBAYMZWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C=C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

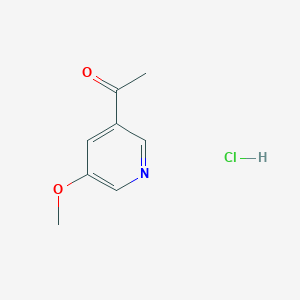

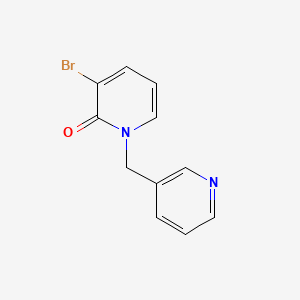
![N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2761628.png)
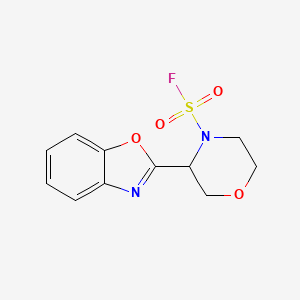
![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
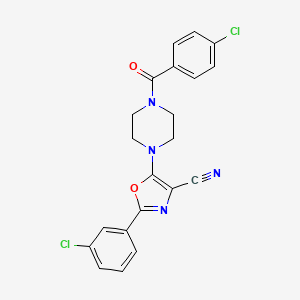
![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2761636.png)
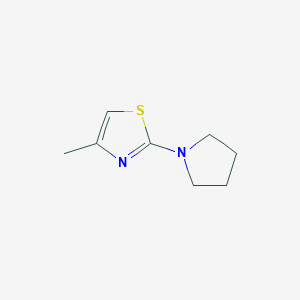
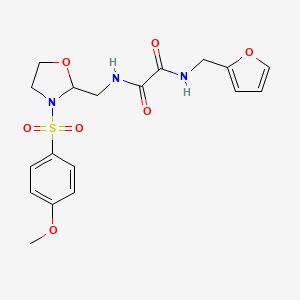
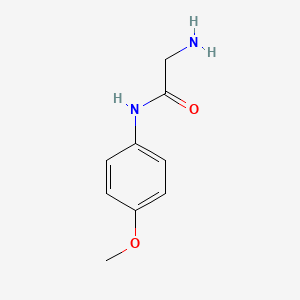
![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)
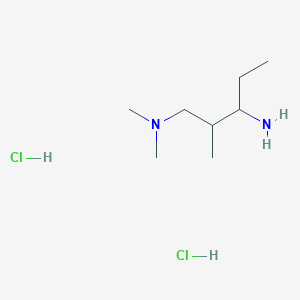
![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B2761646.png)